molecular formula C10H19NO5 B7840377 (2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methoxybutanoic acid

(2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methoxybutanoic acid

Cat. No.: B7840377
M. Wt: 233.26 g/mol
InChI Key: VWSUOKFUIPMDDX-NKWVEPMBSA-N
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Description

(2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methoxybutanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methoxybutanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved through the reaction of the amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, offering a more efficient and sustainable alternative to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methoxybutanoic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

    Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.

    Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

    Substitution: Trifluoroacetic acid (TFA) in dichloromethane.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Coupling: Carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of catalysts like 1-hydroxybenzotriazole (HOBt).

Major Products Formed

    Deprotection: Free amine derivative.

    Oxidation: Aldehyde or carboxylic acid derivatives.

    Coupling: Peptide-linked products.

Scientific Research Applications

(2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methoxybutanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methoxybutanoic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical pathways, interacting with molecular targets such as enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-((tert-Butoxycarbonyl)amino)-3-methoxybutanoic acid: A stereoisomer with different spatial arrangement of atoms.

    (2R,3R)-2-((tert-Butoxycarbonyl)amino)-3-methoxybutanoic acid: Another stereoisomer with distinct properties.

    N-Boc-amino acids: A broader class of compounds with the Boc protecting group attached to various amino acids.

Uniqueness

(2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methoxybutanoic acid is unique due to its specific stereochemistry, which can influence its reactivity and interactions in biological systems. The presence of the methoxy group adds another layer of functionality, making it a valuable intermediate in synthetic and medicinal chemistry .

Properties

IUPAC Name

(2R,3S)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO5/c1-6(15-5)7(8(12)13)11-9(14)16-10(2,3)4/h6-7H,1-5H3,(H,11,14)(H,12,13)/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWSUOKFUIPMDDX-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C(=O)O)NC(=O)OC(C)(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

544480-14-0
Record name (2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxybutanoic acid
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